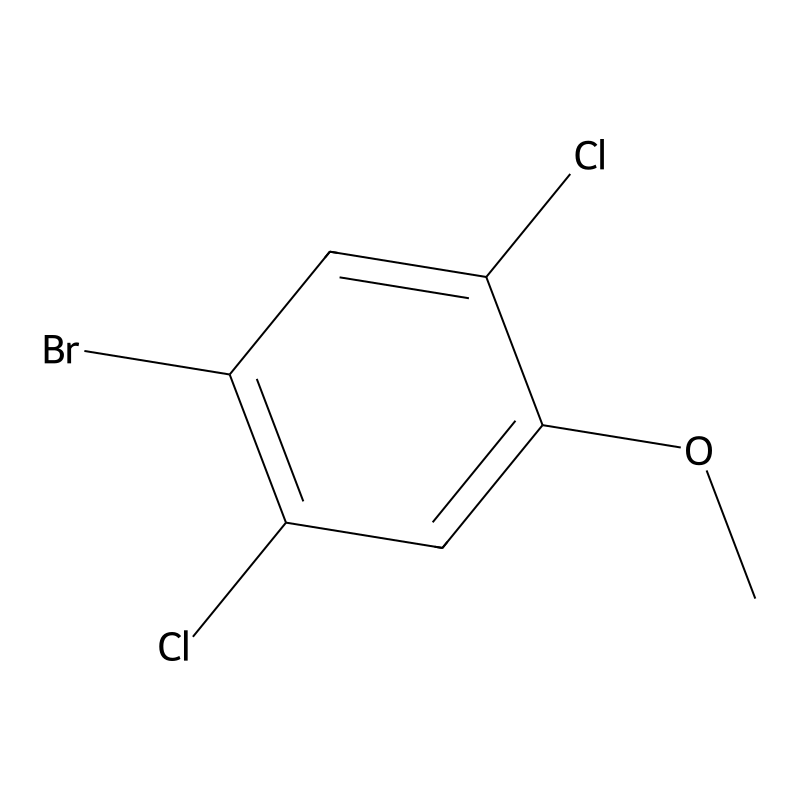

1-Bromo-2,5-dichloro-4-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2,5-dichloro-4-methoxybenzene is an organic compound with the molecular formula . It features a bromine atom and two chlorine atoms substituted on a benzene ring, along with a methoxy group () at the para position. This compound is characterized by its distinctive halogenated structure, which influences its chemical reactivity and biological properties. The presence of multiple halogens in its structure often leads to enhanced reactivity in various

The reactivity of 1-Bromo-2,5-dichloro-4-methoxybenzene can be attributed to the electrophilic nature of the bromine and chlorine substituents. Common reactions include:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogens, which can activate the aromatic ring towards further substitutions.

- Reduction Reactions: The halogen substituents can be reduced to form corresponding hydrocarbons or other derivatives.

Several methods exist for synthesizing 1-Bromo-2,5-dichloro-4-methoxybenzene:

- Halogenation of Methoxybenzene: Starting from 4-methoxybenzene, chlorination followed by bromination can yield the desired product. This typically involves using chlorinating agents such as thionyl chloride or phosphorus pentachloride followed by bromination using bromine or a brominating agent.

- Direct Halogenation: The compound can be synthesized through direct electrophilic halogenation using bromine and chlorine in a suitable solvent under controlled conditions to ensure selective substitution at the desired positions.

- Microwave-Assisted Synthesis: Recent advancements in synthetic methods include microwave-assisted techniques that allow for rapid reactions under mild conditions, improving yields and reducing reaction times significantly .

1-Bromo-2,5-dichloro-4-methoxybenzene has potential applications in various fields:

- Pharmaceuticals: As a building block in medicinal chemistry for synthesizing biologically active compounds.

- Agricultural Chemicals: It may serve as an intermediate in the production of pesticides or herbicides due to its reactivity.

- Materials Science: Utilized in the development of polymers or materials with specific electronic properties owing to its halogenated structure.

Interaction studies involving 1-Bromo-2,5-dichloro-4-methoxybenzene focus on its reactivity with biological targets and other chemicals. Its potential interactions include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Binding Studies: Investigations into how this compound interacts with cellular receptors or proteins could reveal insights into its pharmacological potential.

1-Bromo-2,5-dichloro-4-methoxybenzene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-2,3-dichloro-4-methoxybenzene | 109803-52-3 | 0.93 |

| 1-Bromo-2,5-dichloro-4-isopropoxybenzene | 1779132-17-0 | 0.90 |

| 4-Bromo-2-chloro-1-ethoxybenzene | 279261-80-2 | 0.87 |

| 1-Bromo-3-chloro-5-methoxybenzene | 174913-12-3 | 0.88 |

| 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | 0.89 |

The uniqueness of 1-Bromo-2,5-dichloro-4-methoxybenzene lies in its specific arrangement of halogens and functional groups that influence its reactivity and potential applications compared to similar compounds. The presence of both chlorine and bromine at distinct positions on the benzene ring contributes to its unique chemical properties and biological activities.